molecular formula C8H14O3 B14308230 Methyl 2,3-dimethyl-5-oxopentanoate CAS No. 112009-46-8

Methyl 2,3-dimethyl-5-oxopentanoate

Cat. No.: B14308230
CAS No.: 112009-46-8
M. Wt: 158.19 g/mol
InChI Key: UWSZEJZBAYJFCY-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-5-oxopentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ester functional group and a ketone group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethyl-5-oxopentanoate can be synthesized through various methods. One common approach involves the base-catalyzed Michael addition reaction. This method utilizes readily available building blocks and catalytic amounts of base to achieve high purity in a single-step reaction . The reaction is typically swift, taking around 30 minutes, and can be conducted under solvent-free conditions, aligning with green chemistry principles .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These methods may include the use of advanced synthetic routes to ensure high yields and purity. The retrosynthetic approach is commonly employed to identify shorter and more efficient synthetic pathways .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-5-oxopentanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound allow it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Methyl 2,3-dimethyl-5-oxopentanoate can be compared with other similar compounds, such as:

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.

    N,N-Dimethylformamide (DMF): A conventional polar aprotic solvent with higher toxicity.

    N,N-Dimethylacetamide (DMAc): Another polar aprotic solvent with similar applications but higher toxicity.

Uniqueness: this compound stands out due to its lower toxicity and environmental impact compared to conventional solvents like DMF and DMAc . Its green chemistry attributes make it a preferred choice in sustainable industrial processes.

Properties

112009-46-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2,3-dimethyl-5-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-6(4-5-9)7(2)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

UWSZEJZBAYJFCY-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C(C)C(=O)OC

Origin of Product

United States

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